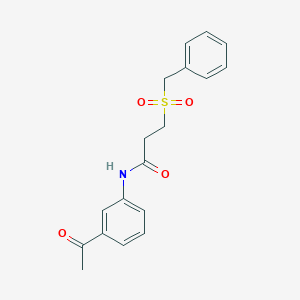

N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide is an organic compound that features both acetyl and sulfonyl functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide typically involves a multi-step process:

Acetylation: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form 3-acetylphenylamine.

Sulfonylation: The 3-acetylphenylamine is then reacted with benzylsulfonyl chloride in the presence of a base like triethylamine to introduce the benzylsulfonyl group, forming this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 3-(benzylsulfonyl)benzoic acid.

Reduction: N-(3-acetylphenyl)-3-(benzylthio)propanamide.

Substitution: N-(3-acetylphenyl)-3-(substituted-benzylsulfonyl)propanamide.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide has been investigated for its potential therapeutic properties. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of sulfonamides have shown promise as inhibitors of cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| This compound | Breast Cancer | Induces apoptosis |

| Related Sulfonamides | Various | Cell cycle arrest |

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of sulfonamide derivatives. These compounds may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, suggesting their utility in treating inflammatory diseases .

Biological Studies

This compound's interactions with biological systems have been examined through various assays.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as a β-secretase inhibitor, which is relevant in Alzheimer's disease research .

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to target proteins have revealed insights into its pharmacodynamics. Understanding how the compound binds to its targets can inform modifications to enhance efficacy and reduce side effects .

Case Studies

Case studies provide valuable insights into the practical applications of this compound.

Laboratory Research

In laboratory settings, researchers have utilized this compound to explore its effects on cell lines and animal models, providing foundational data for future clinical applications. These studies often assess cytotoxicity, selectivity, and mechanism of action.

Mécanisme D'action

The mechanism of action of N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide can be compared with similar compounds such as:

N-(3-acetylphenyl)-3-(methylsulfonyl)propanamide: Similar structure but with a methyl group instead of a benzyl group.

N-(3-acetylphenyl)-3-(phenylsulfonyl)propanamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

The presence of the benzylsulfonyl group in this compound provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Activité Biologique

N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features both acetyl and sulfonyl functional groups, which contribute to its unique chemical properties. The synthesis typically involves:

- Acetylation : The starting material, 3-aminophenyl, is acetylated using acetic anhydride in the presence of a base (e.g., pyridine) to yield 3-acetylphenylamine.

- Sulfonylation : The resulting 3-acetylphenylamine is reacted with benzylsulfonyl chloride in the presence of a base like triethylamine to form the final product.

The overall reaction can be summarized as follows:

The mechanism of action for this compound involves interactions with specific molecular targets. The acetyl group can engage in hydrogen bonding with biological molecules, while the sulfonyl group acts as an electron-withdrawing entity, enhancing the compound's reactivity and binding affinity. This dual functionality allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives containing sulfonamide scaffolds have been shown to inhibit tumor-associated carbonic anhydrases (hCA IX), which are frequently overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. By inhibiting specific pro-inflammatory pathways, it may help in conditions characterized by excessive inflammation. The presence of the acetyl group is believed to enhance this activity by stabilizing interactions with inflammatory mediators.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar sulfonamide compounds against various cancer cell lines, demonstrating IC50 values in the low micromolar range . This suggests that this compound could possess comparable efficacy.

- Evaluation of Anti-inflammatory Properties : In vitro assays have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating a potential mechanism for treating inflammatory diseases .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O3S |

| Molecular Weight | 306.39 g/mol |

| IC50 (Anticancer Activity) | ~10 µM (varies by cell line) |

| IC50 (Anti-inflammatory) | ~5 µM (in vitro studies) |

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-3-benzylsulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-14(20)16-8-5-9-17(12-16)19-18(21)10-11-24(22,23)13-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZJKLFHQWHMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.